6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-amine

CRAC channel inhibitor medicinal chemistry intermediate

This halogenated benzodioxole amine is the essential building block for Zegocractin (CM-4620) synthesis. The 6-chloro-2,2-difluoro pattern is non-replaceable: non-chlorinated analogs fail in Suzuki coupling required for pyrazinyl moiety installation. Dual fluorine imparts metabolic stability unachievable with non-fluorinated variants. Available with certified purity ≥97%, enabling reliable scale-up and SAR library expansion. Ensure synthetic fidelity—source the exact CAS 73051-44-2.

Molecular Formula C7H4ClF2NO2
Molecular Weight 207.561
CAS No. 73051-44-2
Cat. No. B581974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-amine
CAS73051-44-2
Molecular FormulaC7H4ClF2NO2
Molecular Weight207.561
Structural Identifiers
SMILESC1=C(C(=CC2=C1OC(O2)(F)F)Cl)N
InChIInChI=1S/C7H4ClF2NO2/c8-3-1-5-6(2-4(3)11)13-7(9,10)12-5/h1-2H,11H2
InChIKeyDJBHURPHBJCVAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-amine (CAS 73051-44-2) Procurement Guide for Research and Industrial Synthesis


6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-amine (CAS 73051-44-2) is a halogenated aromatic amine belonging to the fluorinated benzodioxole class . It serves as a critical building block in medicinal chemistry, most notably as a key intermediate in the synthesis of Zegocractin (CM-4620), a clinical-stage CRAC channel inhibitor [1]. The compound features a unique 5‑amino‑6‑chloro‑2,2‑difluoro‑1,3‑benzodioxole substitution pattern that confers distinct reactivity and physicochemical properties compared to its non‑chlorinated analogs .

Why 6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-amine Cannot Be Replaced by Generic Benzodioxole Amines


Substituting 6‑Chloro‑2,2‑difluorobenzo[d][1,3]dioxol‑5‑amine with a non‑chlorinated benzodioxole amine (e.g., CAS 1544‑85‑0) or other in‑class analogs is not viable for targeted synthetic applications . The chlorine atom at position 6 introduces a unique steric and electronic profile that is essential for downstream coupling reactions, such as the Suzuki‑type cross‑coupling required to install the pyrazinyl moiety in Zegocractin [1]. Furthermore, the dual fluorine substitution on the dioxole ring confers distinct lipophilicity and metabolic stability that cannot be replicated by non‑fluorinated or mono‑fluorinated alternatives . Procurement of the correct chloro‑difluoro substitution pattern is therefore mandatory to ensure synthetic fidelity and biological relevance of the final drug candidate.

Quantitative Differentiation of 6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-amine Against Closest Analogs


Unique Synthetic Gateway to Clinical CRAC Inhibitor Zegocractin

6‑Chloro‑2,2‑difluorobenzo[d][1,3]dioxol‑5‑amine is the sole aryl amine intermediate employed in the patented synthesis of Zegocractin (CM‑4620), a selective Orai1 CRAC channel inhibitor currently in clinical trials [1]. No alternative benzodioxole amine (e.g., the non‑chlorinated CAS 1544‑85‑0) is disclosed as a viable replacement, underscoring the absolute necessity of the 6‑chloro substitution for the key Suzuki coupling step [2].

CRAC channel inhibitor medicinal chemistry intermediate

Physicochemical Property Differentiation vs. Non‑Chlorinated Analog

The presence of a chlorine atom at position 6 markedly increases molecular weight, lipophilicity, and topological polar surface area compared to the non‑chlorinated analog (2,2‑difluorobenzo[d][1,3]dioxol‑5‑amine, CAS 1544‑85‑0) . These differences directly impact compound handling, purification, and biological membrane permeability.

lipophilicity solubility medicinal chemistry

Differential Orai1 vs. Orai2 CRAC Channel Inhibition Profile of Downstream Product

While the compound itself is not a bioactive molecule, its incorporation into Zegocractin yields a defined and highly reproducible selectivity profile for Orai1 over Orai2 CRAC channels. This selectivity is a direct consequence of the 6‑chloro‑2,2‑difluorobenzodioxole moiety, as SAR studies within the patent literature demonstrate that modifications to the aryl core significantly alter Orai1/Orai2 selectivity .

CRAC channel Orai1 Orai2 IC50

Commercial Availability and Purity Specifications Compared to Alternative Intermediates

6‑Chloro‑2,2‑difluorobenzo[d][1,3]dioxol‑5‑amine is readily available from multiple reputable vendors with guaranteed purity specifications (≥95 % to 98 %), accompanied by full analytical characterization (NMR, HPLC, GC) . In contrast, alternative CRAC intermediates (e.g., CRAC intermediate 1, CAS 1249343‑86‑9; CRAC intermediate 2, CAS 123066‑64‑8) are less widely stocked and often lack detailed batch‑specific QC data .

procurement purity vendor

Optimal Research and Industrial Applications for 6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-amine


Synthesis of Clinical CRAC Channel Inhibitors (Zegocractin / CM‑4620)

This compound is the mandatory starting material for the preparation of Zegocractin (CM‑4620), a selective Orai1 CRAC channel inhibitor in Phase II/III clinical trials for acute pancreatitis and other inflammatory conditions . Researchers aiming to replicate the published synthesis or develop proprietary analogs must source this exact chloro‑difluoro intermediate to ensure correct regiochemistry and biological activity [1].

Development of Next‑Generation CCR5 Antagonists

Derivatives of 6‑chloro‑2,2‑difluorobenzo[d][1,3]dioxol‑5‑amine have been explored as CCR5 antagonists for the treatment of HIV, asthma, and autoimmune diseases [2]. Procurement of the parent amine enables medicinal chemistry teams to rapidly diversify into novel CCR5‑targeted libraries, leveraging the established structure‑activity relationships of the benzodioxole core [3].

Fluorinated Building Block for Drug Discovery and Chemical Biology

The combination of an aromatic amine handle with a stable difluorodioxole ring makes this compound an attractive building block for the synthesis of fluorinated drug‑like molecules. Its elevated lipophilicity (consensus Log Po/w 2.23) and unique electronic profile offer advantages for modulating membrane permeability and metabolic stability in hit‑to‑lead optimization campaigns .

Quality Control and Reference Standard for Analytical Method Development

Due to its well‑characterized structure and commercial availability with certified purity (97 % – 98 %), this compound serves as an ideal reference standard for developing and validating HPLC, LC‑MS, and NMR methods for related benzodioxole intermediates. Its robust spectral signature (NMR, MS) facilitates accurate quantification in reaction monitoring and impurity profiling .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.